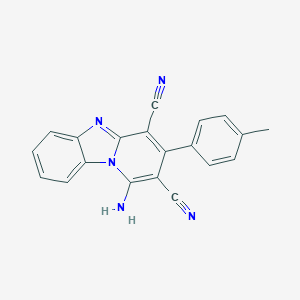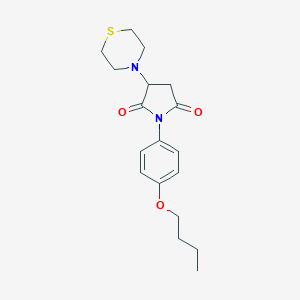![molecular formula C21H21BrN2O B394741 11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 149774-60-7](/img/structure/B394741.png)
11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzodiazepine . Benzodiazepines are known for their effects on the central nervous system, and this particular derivative has been synthesized as a potential antioxidant and anxiolytic agent .
Synthesis Analysis
The compound was synthesized using a microwave-assisted method . The synthesis was facilitated by silica-supported fluoroboric acid . The yield was good, and the compounds were obtained through a facile synthesis process .Chemical Reactions Analysis
The compound was part of a series of benzodiazepine derivatives synthesized as potential antioxidant and anxiolytic agents . The antioxidant potential of the compounds was checked using DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay .Physical And Chemical Properties Analysis
The compound is a yellowish solid with a melting point of 174–176 °C . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
This compound has been synthesized and studied for its antioxidant potential . The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay was performed to check their antioxidant potential . Among all the synthetics, seven derivatives exhibited IC50 values ranging from 76 to 489 nM .
Anxiolytic Agents
The compound has been evaluated for its anxiolytic effect . Three best-fit ligands were further evaluated for their anxiolytic effect by using three in vivo mice models i.e. Elevated Plus Maze, Light & Dark box, and Mirror Chamber model . The study revealed that compounds SD-3 and SD-20 showed the best anxiolytic effect as compared to standard drug diazepam even at an oral dose of 1.0 mg/kg .
Antimicrobial Activity
Although not directly related to the exact compounds you mentioned, similar structures have been synthesized and studied for their antimicrobial activity . These compounds were screened for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Activity
Similar structures have also been studied for their anticancer activity . These compounds were evaluated against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Antifungal Activity
The compound has been screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains .
Neurotoxic Potentials
A newly synthesized pyrazoline derivative, which is similar to the compounds you mentioned, has been investigated for its neurotoxic potentials .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the GABA A receptors . These receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
The compound interacts with the benzodiazepine binding site on GABA A receptors . This interaction enhances the effect of GABA, leading to increased opening of the associated chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal excitability .
Biochemical Pathways
The compound affects the GABAergic pathway . By enhancing the effect of GABA, it increases the influx of chloride ions into the neuron, which leads to hyperpolarization. This hyperpolarization inhibits the firing of new action potentials, thereby decreasing neuronal excitability .
Pharmacokinetics
Similar benzodiazepine derivatives are known to be well-absorbed orally and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The compound exhibits potent antioxidant and anxiolytic effects . It has been shown to have a significant anxiolytic effect in various in vivo mice models, such as the Elevated Plus Maze, Light & Dark box, and Mirror Chamber model .
Action Environment
Environmental factors such as the presence of other drugs, the physiological state of the body, and genetic factors can influence the action, efficacy, and stability of the compound . For example, the presence of other drugs that also act on GABA A receptors could potentially enhance or diminish its effects .
Eigenschaften
IUPAC Name |
6-(3-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O/c1-21(2)11-17-19(18(25)12-21)20(13-6-5-7-14(22)10-13)24-16-9-4-3-8-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAGWKCGXQPAPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)Br)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394659.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-chlorobenzamide](/img/structure/B394660.png)


![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394664.png)
![9-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B394665.png)
![3-[4-(2-Ethoxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B394668.png)
![2-(1,3-benzodioxol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B394670.png)
![2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394671.png)
![9-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B394675.png)
![N-{5-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B394678.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]methyl}-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B394680.png)
![N-[3-(azepan-1-ylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-fluorobenzamide](/img/structure/B394681.png)